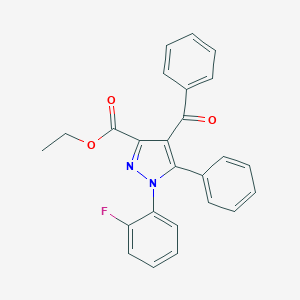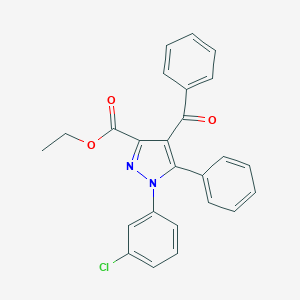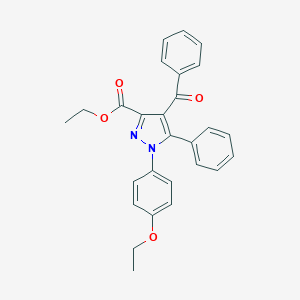![molecular formula C22H19ClN4O2S B292388 2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B292388.png)
2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves its ability to selectively bind to specific receptors in the body. This compound has been shown to bind to the adenosine A2A receptor, which is involved in various physiological processes, including inflammation and immune response. By selectively binding to this receptor, this compound can modulate its activity and potentially provide therapeutic benefits.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone have been extensively studied. This compound has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo studies. It has also been shown to modulate immune response and potentially provide therapeutic benefits for various diseases.
実験室実験の利点と制限
The advantages of using 2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone in lab experiments include its ability to selectively bind to specific receptors in the body, its potential as a therapeutic agent for various diseases, and its ability to modulate immune response. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are many future directions for the study of 2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone. Some potential areas of study include its potential as a therapeutic agent for various diseases, its ability to modulate immune response, and its potential as a diagnostic tool for various diseases. Further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.
合成法
The synthesis of 2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone involves a multi-step process. The first step is the synthesis of 3-chlorophenylhydrazine, which is then reacted with 2,3,4-trimethylpyrazine to form 2-(3-chlorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazine. This compound is then reacted with thioacetic acid to form 2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone. The synthesis method of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. This compound has also been studied for its potential as a diagnostic tool for various diseases. Its ability to selectively bind to specific receptors in the body has made it a valuable tool for studying the mechanisms of various diseases.
特性
分子式 |
C22H19ClN4O2S |
|---|---|
分子量 |
438.9 g/mol |
IUPAC名 |
2-[2-(3-chlorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-20-14(2)27(17-8-5-7-16(23)11-17)26-21(20)22(25-24-13)30-12-19(28)15-6-4-9-18(10-15)29-3/h4-11H,12H2,1-3H3 |
InChIキー |
RWOWNHLXPMIYCR-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC(=CC=C3)Cl)SCC(=O)C4=CC(=CC=C4)OC)C |
正規SMILES |
CC1=C2C(=NN=C(C2=NN1C3=CC(=CC=C3)Cl)SCC(=O)C4=CC(=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292310.png)
![ethyl (3E)-2-amino-7-imino-3-[(4-sulfamoylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292311.png)
![2,4-Bis(allylsulfanyl)-5,7-diphenylpyrido[2,3-d]pyrimidine](/img/structure/B292314.png)
![5-(3-Methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B292315.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazolidin-3-one](/img/structure/B292316.png)
![(4Z)-5-imino-4-[(3-methoxyphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B292317.png)
![6-allyl-2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292319.png)
![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)
![ethyl 4-benzoyl-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B292322.png)



